REACTION_CXSMILES
|
C([O:4][C:5]1[C:13]([O:14]C)=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[C:16]#[N:17])(=O)C.P(Br)(Br)Br>ClCCl>[OH:14][C:13]1[CH:12]=[C:8]([CH:7]=[C:6]([C:16]#[N:17])[C:5]=1[OH:4])[C:9]([OH:11])=[O:10]
|
Name
|
4-acetoxy-3-cyano-5-methoxybenzoic acid
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1OC)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo and to the residue ice-water
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |